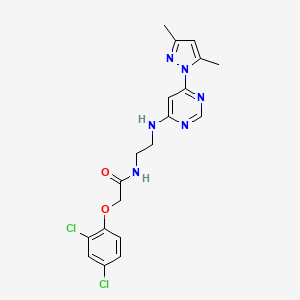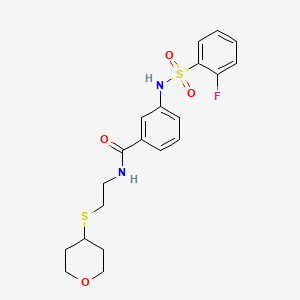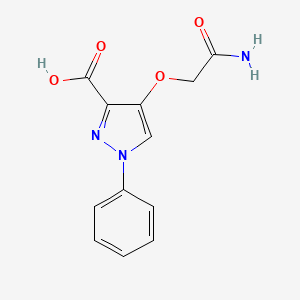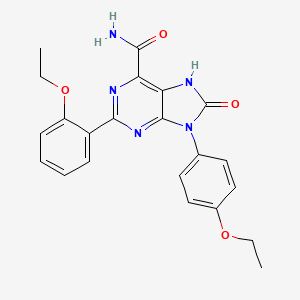![molecular formula C31H40N6O2 B2384735 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-15-9](/img/no-structure.png)
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, commonly known as BHDP, is a novel compound that has been widely studied for its potential therapeutic applications. BHDP is a purine derivative that belongs to the family of adenosine receptor antagonists. In
Mecanismo De Acción
BHDP acts as an antagonist of adenosine receptors, particularly the A2A receptor subtype. Adenosine receptors are involved in a wide range of physiological processes, including neurotransmission, inflammation, and immune function. By blocking the A2A receptor, BHDP modulates these processes and has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
BHDP has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its therapeutic effects in Parkinson's disease. Additionally, BHDP has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHDP has several advantages for use in lab experiments. It is a highly selective adenosine receptor antagonist, which allows for precise modulation of adenosine receptor activity. Additionally, BHDP has a high degree of purity, which ensures reproducibility of experimental results. However, BHDP has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which may limit its use in certain experimental protocols.
Direcciones Futuras
There are several future directions for research on BHDP. One area of research is the development of more efficient synthesis methods for BHDP. Additionally, further studies are needed to elucidate the precise mechanism of action of BHDP and its potential therapeutic applications. Finally, the use of BHDP in combination with other compounds may have synergistic effects and should be explored in future research.
Métodos De Síntesis
BHDP can be synthesized by the reaction of 7-hexyl-1,3-dimethylxanthine with 4-benzhydrylpiperazine in the presence of a base. The reaction yields BHDP as a white crystalline solid with a high degree of purity. The synthesis of BHDP has been optimized to produce large quantities of the compound for scientific research.
Aplicaciones Científicas De Investigación
BHDP has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for adenosine receptors, particularly the A2A receptor subtype. BHDP has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. Additionally, BHDP has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
851942-15-9 |
|---|---|
Nombre del producto |
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
Fórmula molecular |
C31H40N6O2 |
Peso molecular |
528.701 |
Nombre IUPAC |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C31H40N6O2/c1-4-5-6-13-18-37-26(32-29-28(37)30(38)34(3)31(39)33(29)2)23-35-19-21-36(22-20-35)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h7-12,14-17,27H,4-6,13,18-23H2,1-3H3 |
Clave InChI |
MXEVATNCXTYQKT-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2384652.png)
![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)




![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)
![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)


![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)
![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)

